N-(2-Hydroxyethyl)docosanamide
Overview
Description
Mechanism of Action
Docosanoyl Ethanolamide, also known as N-(2-Hydroxyethyl)docosanamide, is a saturated N-acylethanolamide . This compound has been the subject of research in various fields, including memory, weight loss and appetite, neurodegeneration, tumor surveillance, analgesia, and inflammation .
Target of Action
It is known to be involved in cannabinoid research , indicating potential interactions with central cannabinoid (CB 1), peripheral cannabinoid (CB 2), and non-CB receptor-mediated pharmacology .
Mode of Action
The exact mode of action of Docosanoyl Ethanolamide is still being researched. It works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication .
Biochemical Pathways
It is known to have a role in the functioning of ion channels . This suggests that it may influence the flow of ions across cell membranes, which is crucial for various cellular processes.
Pharmacokinetics
Its solubility in chloroform is 03 mg/ml , which may influence its bioavailability and distribution within the body.
Result of Action
It is known to exhibit antiviral activity against many lipid enveloped viruses including herpes simplex virus (hsv) . It speeds the healing of cold sores and fever blisters on the face or lips and also relieves the accompanying symptoms, including tingling, pain, burning, and itching .
Action Environment
It is known to be stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Biochemical Properties
Docosanoyl Ethanolamide plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It has been shown to interact with voltage-dependent calcium channels, influencing calcium flux within cells . This interaction is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Additionally, Docosanoyl Ethanolamide is involved in the non-cannabinoid receptor-mediated pharmacology of saturated ethanolamides, which is still being elucidated .
Cellular Effects
Docosanoyl Ethanolamide affects various types of cells and cellular processes. It has been found to modulate voltage-dependent calcium channels in differentiated cardiomyocytes, indicating its role in cardiac function . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in embryonic stem cells, Docosanoyl Ethanolamide has been shown to be uniquely up-regulated, suggesting its involvement in stem cell differentiation and maintenance .
Molecular Mechanism
At the molecular level, Docosanoyl Ethanolamide exerts its effects through binding interactions with biomolecules and modulation of ion channels. It has been shown to inhibit or activate enzymes, thereby influencing various biochemical pathways . For example, its interaction with voltage-dependent calcium channels affects calcium flux, which is essential for numerous cellular functions. Additionally, Docosanoyl Ethanolamide may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docosanoyl Ethanolamide can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that Docosanoyl Ethanolamide can have sustained effects on cellular function, particularly in the modulation of ion channels and gene expression .
Dosage Effects in Animal Models
The effects of Docosanoyl Ethanolamide vary with different dosages in animal models. At lower doses, it has been shown to modulate ion channels and influence cellular processes without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Docosanoyl Ethanolamide is involved in various metabolic pathways, including those related to the modulation of ion channels and endocannabinoid signaling . It interacts with enzymes such as fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, Docosanoyl Ethanolamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. For example, it may be transported to the plasma membrane, where it can modulate ion channels and other membrane-associated proteins .
Subcellular Localization
Docosanoyl Ethanolamide is localized to specific subcellular compartments, where it exerts its activity and function. It may be directed to the plasma membrane, endoplasmic reticulum, or other organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating ion channels and influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosanoyl Ethanolamide can be synthesized through the reaction of docosanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of docosanoic acid, followed by its coupling with ethanolamine to form the amide bond. This process can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of Docosanoyl Ethanolamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Docosanoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base like pyridine for esterification reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Docosanoyl Ethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-acylethanolamides and their interactions with various reagents.
Biology: Research indicates its potential role in modulating ion channels and influencing cellular signaling pathways.
Industry: It is utilized in the development of pharmaceuticals and as a standard in lipid research.
Comparison with Similar Compounds
- Behenamide MEA (N-(2-hydroxyethyl)-docosanamide)
- Docosanol (1-Docosanol or Behenyl alcohol)
Comparison:
- Behenamide MEA: Similar in structure but differs in its specific biological activities and applications.
- Docosanol: Primarily used as an antiviral agent for treating herpes simplex virus infections, whereas Docosanoyl Ethanolamide is more focused on cannabinoid and ion channel research .
Docosanoyl Ethanolamide stands out due to its unique non-cannabinoid receptor-mediated pharmacology and its potential roles in various biological processes, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(2-hydroxyethyl)docosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWUECSNJWBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240599 | |
Record name | Behenamide MEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-05-4 | |
Record name | Cromide BEM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94109-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behenamide MEA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Behenamide MEA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)docosanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEHENOYL MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4F777M28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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